molecular formula C18H29Cl2PS B14419721 (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride CAS No. 85421-74-5

(2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride

Cat. No.: B14419721
CAS No.: 85421-74-5
M. Wt: 379.4 g/mol
InChI Key: IDQCUFBKYAMBMH-UHFFFAOYSA-N
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Description

(2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride is a chemical compound characterized by the presence of three tert-butyl groups attached to a phenyl ring, along with a phosphonothioic dichloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride typically involves the reaction of (2,4,6-Tri-tert-butylphenyl)lithium with phosphorus trichloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and techniques to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions: (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.

    Oxidation and Reduction: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., lithium aluminum hydride) are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield phosphonothioate esters or amides, while oxidation reactions may produce phosphonothioic acids.

Scientific Research Applications

(2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride involves its ability to interact with various molecular targets. The phosphonothioic dichloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can affect molecular pathways and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

    2,4,6-Tri-tert-butylphenol: A related compound with similar steric hindrance but different functional groups.

    2,6-Di-tert-butylphenol: Another antioxidant with fewer tert-butyl groups, used in industrial applications.

    Tris(2,4-di-tert-butylphenyl) phosphite: Used as a stabilizer in polymer production

Uniqueness: (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride is unique due to its combination of steric hindrance from the tert-butyl groups and the reactivity of the phosphonothioic dichloride group. This combination allows for specific interactions in chemical and biological systems, making it a versatile compound for various applications.

Properties

CAS No.

85421-74-5

Molecular Formula

C18H29Cl2PS

Molecular Weight

379.4 g/mol

IUPAC Name

dichloro-sulfanylidene-(2,4,6-tritert-butylphenyl)-λ5-phosphane

InChI

InChI=1S/C18H29Cl2PS/c1-16(2,3)12-10-13(17(4,5)6)15(21(19,20)22)14(11-12)18(7,8)9/h10-11H,1-9H3

InChI Key

IDQCUFBKYAMBMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(=S)(Cl)Cl)C(C)(C)C

Origin of Product

United States

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